molecular formula C10H12O4 B1204895 2',6'-Dimethoxy-4'-hydroxyacetophenone CAS No. 13246-14-5

2',6'-Dimethoxy-4'-hydroxyacetophenone

Cat. No. B1204895
CAS RN: 13246-14-5
M. Wt: 196.2 g/mol
InChI Key: AZRTXUQINTVMDW-UHFFFAOYSA-N
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Description

“2’,6’-Dimethoxy-4’-hydroxyacetophenone” is a chemical compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da . This compound is also known by its IUPAC name, 1-(4-Hydroxy-2,6-dimethoxyphenyl)ethanone .


Synthesis Analysis

The synthesis of “2’,6’-Dimethoxy-4’-hydroxyacetophenone” involves the reaction of 2,4,6-trihydroacetophenone-monohydrate and K2CO3 in acetone, to which (CH3)2SO4 is added at three-hour intervals . The solution is then filtered and the solvent evaporated to afford 2,4-dimethoxy-6-hydroxyacetophenone as a yellow solid .


Molecular Structure Analysis

The molecular structure of “2’,6’-Dimethoxy-4’-hydroxyacetophenone” consists of a central carbon atom bonded to a hydroxyl group (OH), two methoxy groups (OCH3), and a phenyl ring . The structure can be represented as COc1cc(O)c(C©=O)c(OC)c1 .


Physical And Chemical Properties Analysis

“2’,6’-Dimethoxy-4’-hydroxyacetophenone” is a solid compound with a melting point of 80-84 °C (lit.) . It has a density of 1.172±0.06 g/cm3 (Predicted) . It is soluble in hot methanol .

Scientific Research Applications

Oxidation and Hydroxylation Studies

The Baeyer-Villiger oxidation and aromatic ring hydroxylation are two significant chemical reactions involving 2',6'-Dimethoxy-4'-hydroxyacetophenone. Research conducted by Gambarotti and Bjørsvik (2015) demonstrates that peroxy acids can act as oxidants for acetophenones like 2',6'-Dimethoxy-4'-hydroxyacetophenone. This study highlighted the impact of molecular structure and experimental conditions on the outcome of these oxidation reactions (Gambarotti & Bjørsvik, 2015).

Antioxidant Activities

2',6'-Dimethoxy-4'-hydroxyacetophenone derivatives have been studied for their antioxidant properties. Vh (2014) synthesized hydroxy dimethoxy chalcone derivatives and found that these compounds exhibit significant antioxidant activity. The study used methods like Claisen-Schmidt condensation and DPPH method for analysis (Vh, 2014).

Photoreaction Studies

The compound's photoreaction was studied by Palm and Dreeskamp (1990), who used CIDNP spectroscopy to investigate α-(2,6-dimethoxyphenoxy)-acetophenone. They found that the compound undergoes β cleavage from the singlet state, providing insights into its photoreaction mechanism (Palm & Dreeskamp, 1990).

Synthesis of Flavones and Chalcones

The compound is used as a precursor in the synthesis of various flavones and chalcones. For instance, Vh et al. (2014) reported an improved synthesis method for 2',6'-dihydroxy-3,4-dimethoxy chalcone, which is a precursor for the synthesis of flavones (Vh et al., 2014).

Biological Properties

Although not directly related to 2',6'-Dimethoxy-4'-hydroxyacetophenone, closely related compounds like 3,5-dimethoxy-4-hydroxybenzoic acid have been studied for their biological properties, including anti-sickling, analgesic, and anti-inflammatory effects (Gamaniel et al., 2000). This suggests potential biological activities for similar compounds (Gamaniel et al., 2000).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1-(4-hydroxy-2,6-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)10-8(13-2)4-7(12)5-9(10)14-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRTXUQINTVMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331998
Record name 2',6'-Dimethoxy-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Dimethoxy-4'-hydroxyacetophenone

CAS RN

13246-14-5
Record name 2′,6′-Dimethoxy-4′-hydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13246-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Dimethoxy-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MF Khalifa, JR Fahim, AE Allam, ME Shoman… - ACS …, 2023 - ACS Publications
Sixteen chemically varied metabolites were isolated from the bulbs of Hippeastrum vittatum (L’Her.) Herb., including eight flavonoids [3′-methyl isoliquiritigenin (2), 7-hydroxyflavan (8), …
Number of citations: 7 pubs.acs.org
MA Qhotsokoane-Lusunzi, P Karuso - Journal of natural products, 2001 - ACS Publications
The medicinal plant Bulbine narcissifolia is used by the Basotho, Griqua, and whites of southern Africa for wound healing and as a mild purgative. Extraction of the powdered root has …
Number of citations: 42 pubs.acs.org
MI Choudhary - Turkish Journal of Chemistry, 2008 - journals.tubitak.gov.tr
Several known secondary metabolites, namely lupeol (1),\beta-sitosterol (2), stigmasterol (3), and 2, 6-dimethoxy-4-hydroxy acetophenone (4) were isolated from a folkloric medicinal …
Number of citations: 14 journals.tubitak.gov.tr
G Polya - 2003 - books.google.com
When introduced to the human body, bioactive metabolites produced by plants for self defense bind to particular biochemical targets, most notably to proteins involved in signaling by …
Number of citations: 212 books.google.com
NA Ayana - 2015 - erepository.uonbi.ac.ke
In the era of resistance to the available antimalarial drugs, the discovery of antiplasmodial compounds with novel mechanism of action is needed. In this regard, plants with documented …
Number of citations: 1 erepository.uonbi.ac.ke
H Fan, H Li, Z Liu, F Yang, G Li - Industrial Crops and Products, 2015 - Elsevier
This paper presented a procedure which includes the photocatalytical degradation of alkali lignin solution in corrugated plate reactor and the recovery of degraded products in organic …
Number of citations: 13 www.sciencedirect.com
AM McNally - 2006 - search.proquest.com
The first part of this thesis focuses on the photosensitized degradation of lignin model compounds. The kinetics and mechanism of the photodegradation of monomeric and dimeric …
Number of citations: 3 search.proquest.com
DN Patil, VA Bapat, JP Jadhav - Bioactives and Pharmacology of …, 2022 - taylorfrancis.com
Plants are usually 30–70 cm long with umbel-shaped white large flowers with up to 15 cm long, including two third long corona and large bulbs with coastal habitat. Flowers appear in …
Number of citations: 1 www.taylorfrancis.com
DTA Youssef, MA Ramadan, AA Khalifa - Phytochemistry, 1998 - Elsevier
The ethanolic extract of fresh flowering bulbs of Pancratium maritimum L. yielded a new chromone, maritimin, two new polyoxygenated acetophenones, together with the flavonoids …
Number of citations: 110 www.sciencedirect.com
ASM Ibrakaw - 2020 - University of the Western Cape
Number of citations: 0

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